molecular formula C10H8BrNO2 B2549371 Methyl 2-(2-bromo-5-cyanophenyl)acetate CAS No. 1261614-60-1

Methyl 2-(2-bromo-5-cyanophenyl)acetate

Cat. No.: B2549371
CAS No.: 1261614-60-1
M. Wt: 254.083
InChI Key: NYPJWAPRCOANQC-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-cyanophenyl)acetate (CAS: EN300-8686407) is a brominated and cyanated aromatic ester with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a phenyl ring substituted with bromine at the ortho-position (C2) and a cyano group at the meta-position (C5), linked to a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-(2-bromo-5-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJWAPRCOANQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-60-1
Record name methyl 2-(2-bromo-5-cyanophenyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-cyanophenyl)acetate can be synthesized through several methods. One common route involves the bromination of methyl 2-(5-cyanophenyl)acetate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-cyanophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

    Reduction: Amino-substituted phenylacetic acid derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-(2-bromo-5-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-cyanophenyl)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, altering the electronic properties of the molecule. The compound’s effects are mediated by its interactions with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Features
This compound Br (C2), CN (C5) 240.06 EN300-8686407 Strong electron-withdrawing groups enhance electrophilic substitution resistance.
Methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate Br (C2), CF₃ (C5) 293.09 1069115-16-7 CF₃ group increases lipophilicity; steric hindrance alters reaction pathways .
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate Br (C4), Cl (C2), CH₃ (C5) 277.55 1428761-26-5 Halogen diversity enables regioselective coupling; CH₃ adds steric bulk .
Methyl 2-(5-bromo-2-methoxyphenyl)acetate Br (C5), OCH₃ (C2) 259.10 294860-58-5 OCH₃ is electron-donating, contrasting with CN/CF₃; alters ring reactivity .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano (CN) and trifluoromethyl (CF₃) groups in the target compound and its CF₃ analog enhance electrophilic aromatic substitution resistance compared to methoxy (OCH₃)-substituted analogs, which activate the ring .
  • Steric Effects : Bulky substituents like CF₃ or CH₃ reduce accessibility to the aromatic core, impacting coupling reactions (e.g., Suzuki-Miyaura) .
  • Halogen Positioning : Bromine at ortho (C2) versus para (C4) positions influences steric and electronic interactions in coordination chemistry (e.g., MOF formation) .

Biological Activity

Methyl 2-(2-bromo-5-cyanophenyl)acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, relevant studies, and potential applications.

Chemical Overview

  • Chemical Formula : C10H8BrNO2
  • Molecular Weight : 254.1 g/mol
  • CAS Number : 1261443-55-3

This compound is characterized by a bromine atom and a cyano group attached to a phenyl ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. The presence of the bromine and cyano groups enhances its ability to modulate enzyme activities and receptor interactions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It could interact with receptors involved in signal transduction, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

These results suggest that the compound could be developed as a new antimicrobial agent, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

  • IC50 Values : The compound displayed varying IC50 values depending on the cancer cell line:
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
PC-3 (Prostate Cancer)30

These findings indicate promising anticancer properties that warrant further investigation in vivo.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against a panel of clinical isolates. Results showed that the compound inhibited growth in a dose-dependent manner, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : Another study focused on the compound's effect on apoptosis in cancer cells. The results indicated that treatment with this compound led to increased markers of apoptosis, suggesting a mechanism through which it exerts anticancer effects .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties better:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
Methyl 2-(4-bromo-5-cyanophenyl)acetate70 µg/mL40 µM
Methyl 2-(3-bromo-5-cyanophenyl)acetate80 µg/mL35 µM

The data shows that while all compounds exhibit antimicrobial and anticancer activities, this compound demonstrates superior potency in certain assays.

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